molecular formula C6H9NaO3 B8258922 Ethyl acetoacetate sodium salt

Ethyl acetoacetate sodium salt

Cat. No.: B8258922
M. Wt: 152.12 g/mol
InChI Key: RYLPINAPVLRJBZ-FXRZFVDSSA-M
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Description

Ethyl acetoacetate sodium salt, also known as sodium ethyl acetoacetate, is an organic compound with the molecular formula C₆H₉NaO₃. It is the sodium salt of ethyl acetoacetate, a β-keto ester. This compound is widely used in organic synthesis due to its ability to form enolates, which are highly reactive intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetoacetate sodium salt is typically prepared through the Claisen condensation of ethyl acetate in the presence of sodium metal or sodium ethoxide. The reaction involves the deprotonation of ethyl acetate to form an enolate, which then undergoes nucleophilic attack on another molecule of ethyl acetate, resulting in the formation of ethyl acetoacetate. This intermediate is then neutralized with sodium hydroxide to yield this compound .

Industrial Production Methods: On an industrial scale, this compound is produced by reacting ethyl acetate with sodium metal or sodium ethoxide under controlled conditions. The reaction mixture is then acidified, washed, dried, and distilled under reduced pressure to obtain the refined product .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetoacetate sodium salt undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sodium salt can react with alkyl halides to form alkylated derivatives.

    Condensation Reactions: It can participate in condensation reactions to form cyclic compounds such as pyridines, quinolines, and pyrazoles.

    Reduction: Reduction of this compound can yield ethyl 3-hydroxybutyrate.

Common Reagents and Conditions:

Major Products:

    Alkylated Derivatives: Formed through nucleophilic substitution.

    Cyclic Compounds: Formed through condensation reactions.

    Ethyl 3-Hydroxybutyrate: Formed through reduction.

Scientific Research Applications

Organic Synthesis

Ethyl acetoacetate sodium salt serves as a crucial intermediate in organic synthesis. It is primarily used for:

  • Alkylation and Dialkylation : The sodium salt readily forms derivatives that can undergo alkylation reactions, leading to the synthesis of more complex organic molecules. This property is particularly valuable in the production of various pharmaceuticals and fine chemicals .
  • Condensation Reactions : this compound participates in condensation reactions, facilitating the formation of heterocyclic compounds such as pyridines, quinolines, pyrazoles, and pyrroles. These compounds are significant in medicinal chemistry due to their biological activities .

Table 1: Key Reactions Involving this compound

Reaction TypeProducts GeneratedApplications
AlkylationAlpha-substituted acetoacetic estersPharmaceuticals
CondensationHeterocycles (e.g., pyridines)Drug development
EsterificationVarious estersFlavoring agents

Pharmaceutical Applications

This compound is integral in the pharmaceutical industry for synthesizing several active pharmaceutical ingredients (APIs). Its applications include:

  • Synthesis of Analgesics and Antibiotics : The compound is a precursor for producing analgesics and antibiotics, contributing significantly to pain management and infection control .
  • Vitamins : It is used in synthesizing vitamin B1 (thiamine) and other vitamins, highlighting its importance in nutritional supplements .
  • Anticancer Agents : Recent studies have explored derivatives of this compound as potential anticancer agents, demonstrating its relevance in cancer research .

Case Study: Synthesis of Anticancer Agents

A recent study evaluated novel derivatives of this compound containing nitrogen heterocycles for their anti-proliferative activity against cancer cell lines. The findings indicated that specific modifications to the ethyl acetoacetate structure enhanced its efficacy as an anticancer agent .

Agrochemical Applications

In the agrochemical sector, this compound finds applications as an intermediate for:

  • Pesticides : It is utilized in synthesizing various pesticides, enhancing crop protection against pests and diseases .
  • Plant Growth Regulators : The compound plays a role in developing plant growth regulators that improve crop yield and quality.

Industrial Applications

This compound is also employed in several industrial processes:

  • Solvent Use : It acts as a solvent in the production of inks, paints, and coatings due to its favorable solvent properties and low environmental impact .
  • Flavoring Agents : In the food industry, it is used as a flavoring agent in confectionery products and beverages, contributing to the sensory profile of various food items .

Table 2: Industrial Applications of this compound

IndustryApplicationNotes
FoodFlavoring agentsUsed in confectionery and beverages
CoatingsSolvent for paints and inksEnvironmentally friendly solvent
AgrochemicalsIntermediate for pesticidesEnhances crop protection

Mechanism of Action

The mechanism of action of ethyl acetoacetate sodium salt involves the formation of enolates, which are highly reactive intermediates. These enolates can undergo nucleophilic substitution, condensation, and other reactions to form a variety of products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Ethyl acetoacetate sodium salt is similar to other β-keto esters such as methyl acetoacetate and diethyl malonate. it is unique in its ability to form stable enolates, making it highly versatile in organic synthesis. Similar compounds include:

This compound stands out due to its stability and reactivity, making it a valuable reagent in various chemical transformations.

Biological Activity

Ethyl acetoacetate sodium salt, a sodium salt of ethyl acetoacetate, is an important compound in organic synthesis and has garnered attention for its biological activities. This article explores the compound's biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Formula

  • Chemical Formula: C6_6H9_9NaO3_3
  • Molecular Weight: 158.13 g/mol
  • Appearance: Typically a white to off-white solid.

This compound is derived from ethyl acetoacetate, which is an ethyl ester of acetoacetic acid. The compound plays a crucial role in various chemical reactions, particularly in the synthesis of heterocyclic compounds.

  • Antimicrobial Activity
    • This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of the bacterial cell membrane integrity and inhibition of essential metabolic pathways .
  • Antioxidant Properties
    • The compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This activity is attributed to its ability to donate electrons to reactive oxygen species (ROS), thus neutralizing them .
  • Anti-inflammatory Effects
    • Research indicates that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
  • Cytotoxicity Against Cancer Cells
    • Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. It induces apoptosis through mitochondrial pathways, leading to cell death in cancerous cells while sparing normal cells .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus, demonstrating its potential as a natural preservative in food products .

Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound significantly reduced lipid peroxidation in rat liver homogenates, indicating its protective role against oxidative damage. The IC50 value was determined to be approximately 25 µg/mL .

Study 3: Anti-inflammatory Response

A controlled experiment involving murine models showed that administration of this compound reduced paw edema by 40% compared to the control group, suggesting its potential use in treating inflammatory conditions .

Applications

  • Pharmaceutical Industry
    • Used as an intermediate in the synthesis of pharmaceuticals due to its versatile reactivity.
  • Food Industry
    • Acts as a flavoring agent and preservative due to its antimicrobial properties.
  • Agricultural Chemistry
    • Investigated for potential use as a biopesticide due to its biological activity against plant pathogens.

Properties

IUPAC Name

sodium;(E)-4-ethoxy-4-oxobut-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLPINAPVLRJBZ-FXRZFVDSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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